molecular formula C12H8Cl5N3O2 B033907 Fenchlorazol-ethyl CAS No. 103112-35-2

Fenchlorazol-ethyl

Cat. No.: B033907
CAS No.: 103112-35-2
M. Wt: 403.5 g/mol
InChI Key: GMBRUAIJEFRHFQ-UHFFFAOYSA-N
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Description

Fenchlorazol-ethyl is a specialized herbicide safener of significant interest in agricultural chemistry and plant physiology research. Its primary application and research value lie in its ability to protect cereal crops, particularly wheat and barley, from the phytotoxic effects of certain herbicides from the aryloxyphenoxypropionate (FOP) family, such as fenoxaprop-ethyl. The compound itself is a pro-safener; upon application, it is metabolically activated within the crop plant to its active form, fenchlorazol. The mechanism of action involves the induction of key detoxifying enzymes, most notably cytochrome P450 monooxygenases and glutathione S-transferases (GSTs). This enhanced enzymatic activity accelerates the metabolic deactivation of the co-applied herbicide, allowing the crop to safely detoxify the herbicide while it remains effective against target weed species. For researchers, this compound is an indispensable tool for studying plant detoxification pathways, herbicide selectivity, and the development of robust crop protection strategies. It enables the investigation of gene expression related to stress responses and xenobiotic metabolism, providing critical insights for the development of next-generation safeners and more sustainable herbicide formulations. This product is strictly for laboratory research purposes.

Properties

IUPAC Name

ethyl 1-(2,4-dichlorophenyl)-5-(trichloromethyl)-1,2,4-triazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl5N3O2/c1-2-22-10(21)9-18-11(12(15,16)17)20(19-9)8-4-3-6(13)5-7(8)14/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMBRUAIJEFRHFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=N1)C(Cl)(Cl)Cl)C2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6041268
Record name Fenchlorazole-ethyl
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

403.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103112-35-2
Record name Fenchlorazole-ethyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103112-35-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fenchlorazole-ethyl [ISO]
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Record name Fenchlorazole-ethyl
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-1,2,4-Triazole-3-carboxylic acid, 1-(2,4-dichlorophenyl)-5-(trichloromethyl)-, ethyl ester
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Record name FENCHLORAZOLE-ETHYL
Source FDA Global Substance Registration System (GSRS)
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Preparation Methods

Hydrazine-Carbonyl Condensation

A hydrazine derivative (e.g., 2,4-dichlorophenylhydrazine) reacts with a trichloromethyl carbonyl precursor under acidic or basic conditions. The reaction proceeds via nucleophilic attack, forming a hydrazone intermediate that undergoes cyclization to yield the 1,2,4-triazole ring. Catalysts such as p-toluenesulfonic acid (PTSA) or Lewis acids (e.g., ZnCl₂) accelerate the cyclization step.

Representative Reaction Conditions

PrecursorReagentCatalystTemperatureYield (%)
2,4-DichlorophenylhydrazineTrichloroacetamidePTSA80–100°C65–72

Chlorination and Functionalization

Chlorination introduces the trichloromethyl (-CCl₃) and dichlorophenyl substituents critical for biological activity. Industrial methods prioritize regioselectivity to minimize byproducts.

Trichloromethyl Group Introduction

The trichloromethyl group is incorporated via radical chlorination or nucleophilic substitution. Radical-initiated chlorination using Cl₂ gas under UV light ensures complete substitution at the triazole’s 5-position. Alternatively, Michael addition with carbon tetrachloride (CCl₄) in the presence of a base (e.g., K₂CO₃) achieves similar results.

Aromatic Chlorination

Electrophilic substitution on the phenyl ring introduces chlorine atoms at the 2- and 4-positions. Chlorinating agents like sulfuryl chloride (SO₂Cl₂) or Cl₂ with FeCl₃ as a catalyst are employed. Reaction monitoring via gas chromatography (GC) ensures optimal dichlorination without over-chlorination.

Esterification of the Carboxylate Intermediate

The final step involves esterifying the triazole-3-carboxylic acid with ethanol to form the ethyl ester. This is achieved through Fischer esterification or Steglich esterification.

Fischer Esterification

The carboxylic acid intermediate reacts with excess ethanol under acidic conditions (H₂SO₄ or HCl). The reaction is refluxed at 70–80°C for 6–12 hours, achieving yields of 85–90%. Water removal via a Dean-Stark apparatus shifts equilibrium toward ester formation.

Steglich Esterification

For acid-sensitive intermediates, carbodiimide-based coupling agents (e.g., DCC) activate the carboxyl group, facilitating reaction with ethanol. This method avoids harsh acids but increases cost due to reagent requirements.

Industrial-Scale Optimization

Commercial production prioritizes cost efficiency and purity. Key optimizations include:

Solvent Selection

Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but require careful recovery systems to reduce environmental impact. Recent advancements favor greener solvents like cyclopentyl methyl ether (CPME).

Catalytic Efficiency

Heterogeneous catalysts (e.g., immobilized lipases for esterification) enable catalyst reuse and reduce waste. Studies report a 15% reduction in production costs with immobilized Candida antarctica lipase B.

Purification Techniques

Crystallization from ethanol/water mixtures achieves >99% purity. Chromatographic methods are avoided due to scalability limitations.

Analytical Validation

Post-synthesis analysis ensures structural integrity and purity.

Spectroscopic Characterization

  • FTIR : Peaks at 1745 cm⁻¹ (C=O ester), 1550 cm⁻¹ (triazole ring).

  • NMR : ¹H NMR (CDCl₃) δ 1.35 (t, 3H, CH₂CH₃), 4.35 (q, 2H, OCH₂).

Chromatographic Methods

HPLC with UV detection (λ = 254 nm) quantifies residual reactants. GC-MS confirms the absence of chlorinated byproducts .

Chemical Reactions Analysis

Fenchlorazole-ethyl undergoes various chemical reactions, including:

    Reduction: Reduction reactions involve the removal of oxygen or the addition of hydrogen, typically using reducing agents like sodium borohydride.

    Substitution: In substitution reactions, one functional group in the molecule is replaced by another. .

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Agricultural Applications

Herbicide Safening Properties

Fenchlorazol-ethyl is primarily used as a safener to enhance the tolerance of crops, particularly cereals like wheat, to certain herbicides. It works by mitigating the phytotoxic effects of herbicides such as fenoxaprop, allowing for effective weed control without damaging the crop itself . The compound achieves this by modulating the plant's physiological responses to herbicides, thereby improving crop yield and quality.

Research Findings:

  • Selectivity Enhancement : Studies have demonstrated that this compound can improve the selectivity of herbicides against a broad spectrum of weeds while preserving crop integrity. This is particularly beneficial in transgenic crops that exhibit resistance to specific herbicides .
  • Environmental Safety : The compound has a high LD50 value (>5000 mg/kg), indicating low toxicity to mammals and relatively safe use in agricultural settings . However, it is noted to be very toxic to aquatic life, necessitating careful application practices to prevent environmental contamination .

Medicinal Applications

Antiprotozoal Activity

Recent studies have explored the potential of this compound as a candidate for treating protozoan infections such as malaria and leishmaniasis. In vitro assays have shown that it exhibits activity against various pathogenic protozoa, suggesting its utility beyond traditional agrochemical applications .

Key Insights:

  • Screening for New Agents : In a systematic screening of over 600 agrochemicals, this compound was identified as having significant antiprotozoal activity comparable to existing treatments . This opens avenues for developing new therapeutic agents from existing agrochemicals.
  • Low Mammalian Toxicity : Its low toxicity profile makes it a promising candidate for further research into safe and effective treatments for infectious diseases that currently rely on older drugs with significant side effects .

Environmental Considerations

Ecotoxicological Profile

While this compound is beneficial in agricultural practices, its environmental impact must be carefully considered. The compound has been classified as hazardous to aquatic organisms, which raises concerns about runoff and contamination of water bodies following agricultural application .

Research Findings:

  • Terrestrial Ecotoxicology : Studies indicate that while this compound poses low risk to terrestrial organisms, its high toxicity to aquatic life necessitates stringent regulations regarding its use near water sources .
  • Environmental Fate Studies : Ongoing research aims to assess the long-term environmental fate of this compound and its degradation products to better understand its ecological implications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Fenchlorazol-ethyl is distinct from conventional herbicides and other safeners in both structure and function. Below is a detailed comparison with structurally or functionally related compounds:

Mechanism of Action

Compound Class Primary Role Mechanism
This compound Triazole derivative Safener Induces GSTs, enhancing herbicide detoxification in crops .
Benoxacor Dichloroacetamide Safener Increases GST Vmax and decreases KM, enhancing enzyme-substrate affinity .
Cloquintocet-mexyl Quinoline derivative Safener Reduces KM for GSTs, indicating higher substrate affinity .
Fenoxaprop-ethyl Aryloxyphenoxy-propionate Herbicide Inhibits acetyl-CoA carboxylase (ACCase) in grasses .
Tetcyclacis Norbornenodiazepine Plant growth regulator Inhibits cytochrome P450 enzymes .

Efficacy in GST Induction

A study on Festuca arundinacea demonstrated the relative effectiveness of safeners in enhancing GST activity toward herbicides:

Safener GST Activity Increase (%) Toward Terbuthylazine GST Activity Increase (%) Toward Butachlor
This compound 91.7 33.1
Fluxofenim 154.6 41.0
Benoxacor 82.5 71.2
Cloquintocet-mexyl 30.8 No significant effect

Source:

This compound showed moderate GST induction compared to fluxofenim but outperformed cloquintocet-mexyl. Its impact on GST kinetics (Vmax increase without KM change) suggests it upregulates enzyme expression rather than altering substrate affinity .

Metabolic and Environmental Impact

  • Atrazine (triazine herbicide): Inhibits triosephosphate isomerase (TPI) activity by 26.5%, altering cellular redox status .
  • Fluorodifen : Reduces TPI activity by 35.9% and induces oxidative stress .

Structural Comparison

  • This compound vs. Fenclorim : Both are safeners, but fenclorim (a pyrimidine derivative) lacks the trichloromethyl group, resulting in lower GST induction (89.2% vs. 91.7% for terbuthylazine) .
  • This compound vs. Fluazinam : While fluazinam (a pyridinamine fungicide) has sub-mM bioactivity (IC₅₀ = 258 nM), it targets fungal respiration rather than plant detoxification pathways .

Biological Activity

Fenchlorazol-ethyl, also known as HOE 070542, is a synthetic compound primarily recognized for its role as a herbicide safener. This article explores its biological activity, focusing on its mechanisms, effects on various organisms, and relevant case studies.

  • Chemical Formula : C₁₂H₈Cl₅N₃O₂
  • Molecular Weight : 403.91031 g/mol
  • CAS Number : 103112-35-2

This compound is characterized by its chlorinated aromatic structure, which contributes to its biological activity. It is used to enhance the tolerance of crops, particularly wheat, to other herbicides like fenoxaprop-ethyl.

This compound acts primarily as a herbicide safener by accelerating the metabolic breakdown of certain herbicides. It enhances the de-esterification process, making crops more resilient to herbicidal stress while potentially reducing phytotoxicity in non-target plants. This mechanism allows for selective weed control without harming the crop itself.

Ecotoxicological Profile

The ecotoxicological data for this compound indicates varying levels of toxicity across different species:

Organism Toxicity Level Reference
Oncorhynchus mykiss (Rainbow Trout)High
Daphnia magna (Water Flea)Moderate

The compound exhibits significant aquatic ecotoxicity, with a reported LC50 value of 0.08 mg/L for rainbow trout and 1.8 mg/L for Daphnia magna. These values suggest that while it serves an important agricultural function, it also poses risks to aquatic ecosystems.

Human Health Implications

Research indicates that this compound has potential human health implications due to its chemical structure and usage patterns:

  • Absence of Approval : As of now, this compound is not approved for use in the UK under EC Regulation 1107/2009 due to insufficient safety data .
  • Metabolic Pathways : Studies have shown that triazole compounds can disrupt key metabolic pathways in plants, which may indirectly affect human health through the food chain .

Case Studies

  • Enhanced Phytotoxicity with Fenoxaprop-ethyl :
    A study examined the interaction between this compound and fenoxaprop-ethyl on large crabgrass (Digitaria sanguinalis). It was found that this compound significantly enhanced the phytotoxic effects of fenoxaprop-ethyl, leading to increased weed control efficacy .
  • Multi-Class Contaminants in Seafood :
    In a recent study focusing on contaminants in seafood, this compound was detected alongside other pesticides and veterinary drugs. The findings highlighted concerns regarding the accumulation of such compounds in marine organisms and their potential impact on human health through seafood consumption .

Q & A

Q. What are the ethical considerations in publishing this compound research?

  • Answer:
  • Data transparency: Share raw kinetic data (Vmax, KM) and statistical outputs in supplementary materials.
  • Conflict of interest: Disclose funding sources (e.g., agrochemical companies).
  • Replicability: Provide detailed protocols for enzyme extraction and herbicide application .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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